Technical Documentation Center

4-(Piperazin-1-yl)pyridazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Piperazin-1-yl)pyridazine dihydrochloride
  • CAS: 1881292-75-6

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Synthesis of 4-(Piperazin-1-yl)pyridazine dihydrochloride from 3,6-dichloropyridazine

This Application Note is structured to address the synthesis of 3-(Piperazin-1-yl)pyridazine dihydrochloride starting from 3,6-dichloropyridazine . Scientific Correction & Regioselectivity Note: It is chemically imperati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 3-(Piperazin-1-yl)pyridazine dihydrochloride starting from 3,6-dichloropyridazine .

Scientific Correction & Regioselectivity Note: It is chemically imperative to clarify that the nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine  with piperazine exclusively yields the 3-isomer  (also numbered as the 6-isomer due to symmetry), not the 4-isomer. The C3 and C6 positions are 

to the ring nitrogens, making them highly electrophilic and activated for substitution. The C4/C5 positions are

to the nitrogens and significantly less reactive. Consequently, this guide details the scientifically validated route to the 3-substituted product, which is the direct derivative of the specified starting material.

Precursor: 3,6-Dichloropyridazine Target: 3-(Piperazin-1-yl)pyridazine


 2HCl
Methodology:  Nucleophilic Aromatic Substitution (

) followed by Catalytic Hydrogenolysis.

Part 1: Scientific Integrity & Reaction Logic

Mechanistic Insight

The synthesis relies on the electron-deficient nature of the pyridazine ring. The 1,2-diazine system creates a strong dipole, rendering the carbons at positions 3 and 6 highly susceptible to nucleophilic attack.

  • Regioselective

    
    :  The first step involves the displacement of one chloride by piperazine. Using a large excess of piperazine (3–5 equivalents) is critical to prevent the formation of the bis-substituted byproduct, 3,6-di(piperazin-1-yl)pyridazine.
    
  • Hydrodechlorination: The intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, retains one chlorine atom. To obtain the unsubstituted pyridazine ring, a palladium-catalyzed hydrogenolysis is employed. This reductive cleavage replaces the C-Cl bond with a C-H bond.

  • Salt Formation: The final free base is an oil or low-melting solid prone to oxidation. Conversion to the dihydrochloride salt stabilizes the compound and ensures water solubility for biological assays.

Self-Validating Systems
  • TLC Monitoring: The starting material (3,6-dichloropyridazine) is non-polar. The mono-substituted intermediate is significantly more polar. The appearance of a baseline spot (amine) indicates reaction progress.

  • Stoichiometric Control: The use of excess piperazine acts as a self-buffering system, trapping the HCl generated during the substitution, driving the equilibrium forward.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
3,6-Dichloropyridazine 148.981.0Starting Material
Piperazine (Anhydrous) 86.144.0Nucleophile
Ethanol (Absolute) -SolventReaction Medium
Pd/C (10%) -10 wt%Catalyst
Hydrogen Gas (

)
2.02BalloonReductant
HCl (4M in Dioxane) 36.46ExcessSalt Formation
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

Objective: Mono-substitution of the pyridazine ring.[1][2]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3,6-dichloropyridazine (5.0 g, 33.6 mmol) in absolute ethanol (50 mL).

  • Addition: Add piperazine (11.6 g, 134.4 mmol, 4.0 eq) to the solution. Note: The excess piperazine prevents the formation of the bis-product.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).[3] Note: Excess piperazine remains in the aqueous phase.
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate to yield the crude intermediate as a pale yellow solid.
      
    • Yield Expectation: 85–95%.[1]

Step 2: Catalytic Hydrogenolysis (Dechlorination)

Objective: Removal of the remaining chlorine atom.

  • Setup: Use a hydrogenation flask or a thick-walled pressure bottle.

  • Solution: Dissolve the intermediate from Step 1 (approx. 6.0 g) in Methanol (60 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.6 g, 10 wt%) under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Base Addition: Add Potassium Hydroxide (KOH, 1.1 eq) or Triethylamine to neutralize the HCl produced during reduction. Critical: Failure to neutralize HCl may poison the catalyst or precipitate the product on the catalyst surface.

  • Hydrogenation: Purge the vessel with

    
     gas and stir under a hydrogen balloon (1 atm) or low pressure (30 psi) for 12 hours at room temperature.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate.[4]

    • Resuspend in a small amount of water and extract with DCM (

      
      ) to isolate the free base, 3-(piperazin-1-yl)pyridazine .
      
Step 3: Formation of Dihydrochloride Salt

Objective: Stabilization and isolation.

  • Dissolution: Dissolve the free base oil in a minimal amount of Ethanol or Isopropanol.

  • Acidification: Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) while stirring at

    
     until pH < 2.
    
  • Precipitation: A white precipitate should form immediately. If not, add Diethyl Ether to induce crystallization.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

    • Final Product: 3-(Piperazin-1-yl)pyridazine dihydrochloride.

Part 3: Visualization & Logic Flow

Synthetic Pathway Diagram

The following diagram illustrates the transformation from the dichloro precursor to the final salt, highlighting the regiochemical pathway.

SynthesisPath SM 3,6-Dichloropyridazine (Starting Material) Inter Intermediate: 3-Chloro-6-(piperazin-1-yl)pyridazine SM->Inter Reflux, EtOH SnAr Mechanism Pip Piperazine (4.0 eq) Pip->Inter Nucleophile Prod 3-(Piperazin-1-yl)pyridazine (Free Base) Inter->Prod H2, Pd/C, MeOH -HCl H2 Pd/C, H2 (Dechlorination) Salt Final Product: Dihydrochloride Salt Prod->Salt HCl/Dioxane Precipitation

Caption: Step-wise synthetic workflow for the conversion of 3,6-dichloropyridazine to the piperazinyl-pyridazine salt.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Bis-substitution observed Insufficient Piperazine excessIncrease Piperazine to 5-10 equivalents.
Incomplete Dechlorination Catalyst poisoning or HCl buildupAdd 1.1 eq of KOH to the hydrogenation mix; use fresh Pd/C.
Product is Hygroscopic Salt form absorbs moistureDry in a vacuum oven at

over

; store in a desiccator.

References

  • Arslan, H., et al. (2010).[5][6][7] 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E. Retrieved from [Link]

  • Wang, H., et al. (2010).[7][8] 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. IUCrData. Retrieved from [Link]

  • PubChem. (2025).[9] Compound Summary: 3-Chloro-6-piperazin-1-ylpyridazine.[5][6][1][8] Retrieved from [Link]

Sources

Application

Using 4-(Piperazin-1-yl)pyridazine dihydrochloride as a drug discovery scaffold

Application Note: 4-(Piperazin-1-yl)pyridazine Dihydrochloride as a Privileged Scaffold in Drug Discovery Abstract This guide details the strategic application of 4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS: 106261...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Piperazin-1-yl)pyridazine Dihydrochloride as a Privileged Scaffold in Drug Discovery

Abstract

This guide details the strategic application of 4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS: 106261-27-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous phenyl-piperazine analogs, this heteroaromatic scaffold offers reduced lipophilicity (LogP), enhanced aqueous solubility, and unique hydrogen-bonding vectors. This document provides optimized protocols for free-basing, parallel library generation, and chemoinformatic rationale for replacing carbocyclic cores with this pyridazine bioisostere.

Chemoinformatic Profile & Rationale

In modern medicinal chemistry, "escaping the flatland" of phenyl rings is critical for improving ADME properties. The pyridazine ring acts as a bioisostere for phenyl or pyridine rings but introduces significant physicochemical advantages.[1]

Physicochemical Comparison

The following table contrasts the subject scaffold with its phenyl analog, demonstrating why the pyridazine core is superior for lowering lipophilicity.

Property4-(Piperazin-1-yl)pyridazine 1-Phenylpiperazine Impact on Drug Design
LogP (Calc) ~0.2 - 0.5~1.6 - 1.8Lower LogP improves metabolic stability and reduces promiscuous binding.
TPSA (Ų) ~55.0~15.0Higher Polarity enhances solubility without adding excessive molecular weight.
H-Bond Acceptors 3 (2 Pyridazine N, 1 Piperazine N)1 (Piperazine N)Pyridazine Ns can engage distinct water bridges or active site residues (e.g., hinge regions in kinases).
pKa (Conj. Acid) ~2.3 (Pyridazine), ~9.8 (Piperazine)~9.8 (Piperazine)The electron-deficient pyridazine ring modulates the basicity of the attached piperazine N1, potentially altering the pKa of the distal N4.
Structural Advantages
  • Vector Geometry: The 4-position substitution on the 1,2-diazine ring projects the piperazine tail at a distinct vector compared to the more common 3-substituted pyridazines, allowing access to novel chemical space within binding pockets.

  • Metabolic Stability: The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Handling & Preparation: From Salt to Free Base

The scaffold is supplied as a dihydrochloride salt (.2HCl) . While this form ensures long-term stability and prevents oxidation, it is hygroscopic and acidic. Most nucleophilic substitution or coupling reactions require the free base or in-situ neutralization.

Protocol A: Quantitative Free-Basing (Recommended for >1g scale)

Use this method when preparing stock solutions for automated liquid handling.

  • Dissolution: Dissolve 10 mmol of 4-(Piperazin-1-yl)pyridazine .2HCl in the minimum volume of water (approx. 10 mL).

  • Basification: Cool to 0°C. Slowly add 4M NaOH or saturated

    
     until pH > 12. The solution may become cloudy.
    
  • Extraction (Critical Step):

    • Standard extraction with diethyl ether or hexane will fail due to the high polarity of the product.

    • Solvent System: Use DCM:Isopropanol (3:1) or n-Butanol .

    • Perform 4x extractions.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify removal of HCl by testing the pH of a 10% aqueous solution of the residue (Target: pH ~10).

Synthetic Utility: Library Generation

The secondary amine of the piperazine moiety is the primary handle for diversification. The following protocols are optimized for parallel synthesis.

Workflow Visualization

The following diagram illustrates the diversification pathways for this scaffold.

LibrarySynthesis Scaffold 4-(Piperazin-1-yl)pyridazine .2HCl Salt Base Free-Basing (DIPEA or NaOH) Scaffold->Base Core Reactive Core (Free Secondary Amine) Base->Core Path1 Reductive Amination (Aldehydes + NaBH(OAc)3) Core->Path1 Path2 Amide Coupling (R-COOH + HATU) Core->Path2 Path3 SNAr / Buchwald (Ar-X + Pd Cat) Core->Path3 Prod1 N-Alkyl Library (GPCR Ligands) Path1->Prod1 Prod2 Amide Library (Kinase Inhibitors) Path2->Prod2 Prod3 Biaryl Library (Protein-Protein Interaction) Path3->Prod3

Caption: Divergent synthesis workflow transforming the pyridazine scaffold into three distinct inhibitor classes.

Protocol B: Parallel Amide Coupling (Kinase Inhibitor Design)

Target: Synthesis of ATP-competitive inhibitors where the pyridazine acts as the hinge binder or solvent-front moiety.

Reagents:

  • Scaffold: 4-(Piperazin-1-yl)pyridazine .2HCl

  • Carboxylic Acids (Diversity Set)

  • Coupling Agent: HATU (preferred over EDC for sterically hindered acids)

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Preparation: In a 96-well deep-well plate, dispense Carboxylic Acid (1.1 equiv, 0.2 M in DMF).

  • Activation: Add HATU (1.1 equiv, 0.2 M in DMF) and DIPEA (3.0 equiv). Shake for 10 mins at RT.

  • Scaffold Addition: Add the Scaffold (1.0 equiv). Note: If using the .2HCl salt directly, increase DIPEA to 5.0 equiv to ensure neutralization.

  • Reaction: Seal and shake at RT for 4-12 hours.

  • QC Check: LC-MS should show [M+H]+ peak.

  • Workup:

    • Evaporate DMF (Genevac or N2 stream).

    • Redissolve in DMSO/MeOH.

    • Purification: Prep-HPLC (Reverse phase, C18). Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid). The pyridazine is polar; expect early elution.

Protocol C: Buchwald-Hartwig Arylation (Biaryl Synthesis)

Target: Creating rigid biaryl systems common in GPCR antagonists.

Reagents:

  • Scaffold: Free base form (Protocol A) is strongly recommended here to avoid catalyst poisoning by halides/salts.

  • Aryl Bromide/Iodide

  • Catalyst:

    
     / XPhos or RuPhos (RuPhos is superior for secondary amines).
    
  • Base: NaOtBu or

    
    .
    
  • Solvent: Toluene or Dioxane (anhydrous).

Conditions:

  • Mix Scaffold (1.0 eq), Aryl Halide (1.2 eq), Base (2.0 eq) in a microwave vial.

  • Purge with Argon.

  • Add Pre-catalyst (2-5 mol%).

  • Heat: 100°C (conventional) or 120°C (Microwave, 30 min).

  • Filter through Celite before purification.

Case Study: Designing a Type II Kinase Inhibitor

Objective: Improve the solubility of a "Sorafenib-like" kinase inhibitor by replacing the central phenyl ring with a pyridazine.

Mechanism: Many kinase inhibitors utilize a "Linker-Hinge Binder" motif. The phenyl ring in standard inhibitors often suffers from poor solubility. By substituting the phenyl core with 4-(piperazin-1-yl)pyridazine:

  • The Piperazine (N4) forms a urea linkage to the "Tail" (hydrophobic pocket).

  • The Pyridazine (N1/N2) remains solvent-exposed or interacts with specific gatekeeper residues (e.g., Threonine) via water-mediated H-bonds.

Signaling Pathway Interaction: The diagram below conceptualizes the scaffold's role in blocking the ATP-binding pocket.

KinaseBinding Hinge Hinge Region (Glu/Leu) Gatekeeper Gatekeeper Residue Solvent Solvent Front (Water Network) Scaffold Pyridazine Core (H-Bond Acceptor) Scaffold->Gatekeeper Pi-Stacking? Scaffold->Solvent H-Bonding Linker Piperazine Linker (Rigid Spacer) Linker->Hinge Geometry Control Tail Hydrophobic Tail (Allosteric Pocket) Linker->Tail Connects to Tail->Gatekeeper Steric Blockade

Caption: Pharmacophore mapping of the pyridazine scaffold within a kinase ATP-binding pocket.

Quality Control & Troubleshooting

IssueCauseSolution
Low Yield in Amide Coupling Salt interferenceEnsure at least 5 eq. of DIPEA is used if starting with .2HCl salt.
Product in Aqueous Phase High polarityDo not use Diethyl Ether for extraction. Use DCM/IPA (3:1) or n-Butanol.
Hygroscopicity Salt natureStore the .2HCl salt in a desiccator at -20°C. Weigh quickly in low humidity.
NMR Confusion Protonation statePyridazine chemical shifts change drastically with pH. Run NMR in DMSO-d6 with a drop of

+

to see the free base shifts.

References

  • Wermuth, C. G. (2011). "Strategies in the Search for New Lead Compounds or Original Working Hypotheses." Journal of Medicinal Chemistry. (Discusses pyridazine as a privileged structure and phenyl bioisostere).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Detailed analysis of pyridazine physicochemical properties).

  • PubChem. (2025).[2] "4-(Piperazin-1-yl)pyridazine dihydrochloride - Compound Summary." National Library of Medicine.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. (Foundational text on heteroaromatic bioisosteres).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Rationale for using non-planar scaffolds like piperazine-pyridazine).

Sources

Method

Application Note: Synthesis and Evaluation of Piperazinyl-Pyridazine Inhibitors for Human dCTPase (DCTPP1)

Abstract This application note details the synthetic methodology and biological validation for piperazinyl-pyridazine derivatives, a potent class of inhibitors targeting human dCTP pyrophosphatase 1 (DCTPP1). DCTPP1 is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodology and biological validation for piperazinyl-pyridazine derivatives, a potent class of inhibitors targeting human dCTP pyrophosphatase 1 (DCTPP1). DCTPP1 is a "house-cleaning" enzyme critical for maintaining genomic integrity by hydrolyzing non-canonical nucleotides (e.g., 5-halo-dCTP) and preventing their incorporation into DNA. Inhibition of DCTPP1 is a promising therapeutic strategy, particularly for sensitizing cancer cells to nucleoside analogs. This guide provides a validated 3-step synthetic route starting from 3,6-dichloropyridazine and a robust Malachite Green-based enzymatic assay for IC50 determination.

Introduction & Therapeutic Rationale

The Target: DCTPP1 The dNTP pool is the raw material for DNA replication. If this pool is contaminated with modified nucleotides (e.g., 5-formyl-dCTP or 5-iodo-dCTP), polymerase errors occur, leading to mutagenesis. DCTPP1 hydrolyzes these "rogue" nucleotides into their corresponding monophosphates (dNMP) and inorganic pyrophosphate (PPi), preventing their incorporation into the genome.

The Scaffold: Piperazinyl-Pyridazine High-throughput screening and structure-activity relationship (SAR) studies have identified the 3-(piperazin-1-yl)pyridazine scaffold as a privileged structure for DCTPP1 inhibition. The pyridazine ring mimics the cytosine base of the natural substrate, while the piperazine tail extends into the solvent-exposed region of the enzyme, allowing for modular functionalization to improve solubility and potency.

Mechanism of Action Diagram

The following diagram illustrates the role of DCTPP1 in the nucleotide sanitization pathway and the effect of inhibition.

DCTPP1_Mechanism cluster_pool Nucleotide Pool dCTP dCTP / 5-halo-dCTP (Substrate) DCTPP1 DCTPP1 Enzyme dCTP->DCTPP1 binds DNA_Pol DNA Polymerase dCTP->DNA_Pol If DCTPP1 inhibited dCMP dCMP / 5-halo-dCMP (Product) PPi Pyrophosphate (PPi) DCTPP1->dCMP Hydrolysis DCTPP1->PPi Release Inhibitor Piperazinyl-Pyridazine Inhibitor Inhibitor->DCTPP1 Blocks Active Site Genomic_DNA Genomic DNA DNA_Pol->Genomic_DNA Misincorporation Damage DNA Damage / Apoptosis Genomic_DNA->Damage Mismatch Repair Failure

Figure 1: DCTPP1 sanitizes the dNTP pool. Inhibition forces the incorporation of modified nucleotides into DNA, triggering cytotoxicity.

Chemical Synthesis Protocol

This protocol utilizes a convergent strategy: a Nucleophilic Aromatic Substitution (


) followed by a Suzuki-Miyaura cross-coupling.
Retrosynthetic Analysis
  • Target: 3-Aryl-6-(piperazin-1-yl)pyridazine.

  • Disconnection A: C3-Aryl bond (Suzuki coupling).

  • Disconnection B: C6-Nitrogen bond (

    
    ).
    
  • Starting Material: 3,6-Dichloropyridazine (Commercial, inexpensive).

Detailed Workflow
Step 1: Synthesis of Intermediate A (SnAr)

Objective: Mono-substitution of 3,6-dichloropyridazine with N-Boc-piperazine.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 eq, 5.0 g)

    • tert-Butyl piperazine-1-carboxylate (1.0 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Ethanol.

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in DMF (5 mL/mmol).

    • Add

      
       followed by tert-butyl piperazine-1-carboxylate.
      
    • Heat the reaction mixture to 80°C for 4–6 hours . Note: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS to ensure mono-substitution. Overheating leads to the di-substituted byproduct.

    • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Yield Target: >85%.

    • Product: tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate.

Step 2: Suzuki-Miyaura Coupling

Objective: Introduction of the aryl group at the 3-position.

  • Reagents:

    • Intermediate A (1.0 eq)[1]

    • Aryl Boronic Acid (e.g., Phenylboronic acid, 1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Base:

      
       (2.0 eq) or 
      
      
      
      (2M aq).
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • In a microwave vial or sealed tube, combine Intermediate A, boronic acid, base, and solvent. Degas with

      
       for 5 mins.
      
    • Add Pd catalyst.

    • Heat to 100°C for 2–12 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with water/brine.

    • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Product: tert-butyl 4-(6-arylpyridazin-3-yl)piperazine-1-carboxylate.

Step 3: Deprotection & Functionalization (Optional)

Objective: Removal of Boc group to yield the free amine or subsequent urea formation.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir at RT for 1 hour. Evaporate volatiles. Neutralize with

    
     workup.
    
  • Urea Formation (for SAR optimization): React the free amine with an isocyanate (R-NCO) in DCM/TEA to generate urea derivatives, often associated with higher potency in this class.

Biological Validation: Malachite Green Assay

The activity of DCTPP1 is measured by quantifying the release of inorganic pyrophosphate (PPi) using the colorimetric Malachite Green reagent.

Reagents & Preparation
ReagentConcentrationNotes
Assay Buffer 50 mM Tris-HCl (pH 8.0), 2 mM

Mg2+ is an essential cofactor.
Substrate 100 µM dCTP or 5-Iodo-dCTP5-I-dCTP has lower Km (better substrate).
Enzyme Recombinant Human DCTPP1Final conc: 2–10 nM.
Detection Malachite Green ReagentCommercial kit or prepared in-house (Acidic Molybdate).
Experimental Protocol
  • Compound Preparation: Prepare 10 mM stocks of inhibitors in DMSO. Perform 3-fold serial dilutions in Assay Buffer (keep DMSO constant, <1%).

  • Enzyme Addition: Add 20 µL of diluted DCTPP1 enzyme to a 96-well clear plate.

  • Inhibitor Incubation: Add 10 µL of inhibitor dilution. Incubate for 10 minutes at RT to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Substrate (dCTP). Final volume = 50 µL.

  • Incubation: Incubate at 37°C for 20–30 minutes . (Ensure reaction remains in linear range; <15% substrate conversion).

  • Termination & Detection: Add 100 µL Malachite Green reagent. This stops the reaction (highly acidic) and complexes with free phosphate.

  • Read: Incubate 15 mins for color development (green). Read Absorbance at 620–640 nm .[2]

Data Analysis
  • Background Correction: Subtract the Absorbance of "No Enzyme" wells from all data points.

  • Normalization: $ % Activity = \frac{(Sample_{OD} - Min_{OD})}{(Max_{OD} - Min_{OD})} \times 100 $

  • Curve Fitting: Fit data to a 4-parameter logistic equation (GraphPad Prism or similar) to determine IC50.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_QC Quality Control Gates start 3,6-Dichloropyridazine (Starting Material) step1 Step 1: SnAr Reaction (Boc-Piperazine, K2CO3, DMF, 80°C) start->step1 inter1 Intermediate A: 3-chloro-6-(Boc-piperazinyl)pyridazine step1->inter1 qc1 LC-MS: Check Mono-substitution step1->qc1 step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3) inter1->step2 inter2 Scaffold B: 3-Aryl-6-(Boc-piperazinyl)pyridazine step2->inter2 qc2 H-NMR: Verify Aryl coupling step2->qc2 step3 Step 3: Deprotection (TFA/DCM) inter2->step3 final FINAL INHIBITOR 3-Aryl-6-(piperazin-1-yl)pyridazine step3->final

Figure 2: Stepwise synthetic route for the generation of piperazinyl-pyridazine DCTPP1 inhibitors.

Troubleshooting & Expert Tips

  • Regioselectivity in Step 1: While 3,6-dichloropyridazine is symmetric, the introduction of the first amine deactivates the ring toward the second substitution. However, forcing conditions (high temp >100°C) will produce the bis-piperazine byproduct. Stick to 80°C and monitor strictly.

  • Suzuki Coupling Failure: Pyridazines are electron-deficient and can poison Palladium catalysts. If yields are low, switch to XPhos Pd G2 or increase catalyst loading to 10 mol%.

  • Assay Interference: Malachite Green is sensitive to inorganic phosphate contamination. Use phosphate-free buffers (Tris/Hepes) and high-grade water. Do not use PBS.

References

  • Llona-Minguez, S., et al. (2017).[3] Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors.[4][5] Journal of Medicinal Chemistry, 60(10), 4279–4298. [Link]

  • Requena, C. E., et al. (2014). Nucleotide pool sanitization by DCTPP1 contributes to genetic stability and is essential for cell proliferation. Cell Cycle, 13(12), 1956-1967. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing excess piperazine from pyridazine synthesis reactions

Efficient Removal of Excess Piperazine from Reaction Mixtures Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Removal of Excess Piperazine from Reaction Mixtures

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common challenges associated with the purification of pyridazine derivatives, specifically focusing on the removal of excess piperazine. In many synthetic routes towards medicinally important pyridazine scaffolds, piperazine is a key nucleophile or building block.[1][2][3] However, its physical properties—high boiling point, water solubility, and basicity—can make its removal from the final product a significant challenge.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of your pyridazine synthesis when excess piperazine is present.

Q1: My crude product is an oil or a sticky solid, and I suspect it's contaminated with a significant amount of piperazine. How can I easily remove the bulk of it?

Underlying Cause: Piperazine is a high-boiling point (146 °C) amine that is not easily removed by simple evaporation under reduced pressure. Its presence can prevent the crystallization of your desired product.

Solution: Aqueous Acid Wash (Liquid-Liquid Extraction)

This is the most common and effective first-line method for removing basic impurities like piperazine. The principle lies in the differential solubility of the neutral pyridazine product and the protonated piperazine salt.

Expert Insight: Piperazine has two pKa values (pKa1 ≈ 5.3, pKa2 ≈ 9.7), making it a moderately strong base.[4] By washing your organic solution with a dilute aqueous acid, you convert the piperazine into its water-soluble hydrochloride or citrate salt, which is then partitioned into the aqueous layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or chloroform).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. Common choices include:

    • 1 M Hydrochloric Acid (HCl)

    • 5-10% w/v Citric Acid Solution

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash 2-3 times with fresh aqueous acid.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your piperazine-free crude product.

Trustworthiness Check: After the acid wash, you can test the final aqueous wash layer with a pH strip to ensure it is no longer basic, indicating the successful removal of piperazine.

Q2: I've performed an acid wash, but my NMR still shows traces of piperazine. How can I remove these residual amounts?

Underlying Cause: While an acid wash is effective for bulk removal, trace amounts of piperazine may remain, especially if your pyridazine product has some basicity and is partially extracted into the acidic aqueous layer, or if emulsions form during the extraction.

Solution 1: Column Chromatography

For high-purity requirements, column chromatography is a reliable method.[5][6]

Expert Insight: The success of chromatographic separation depends on the difference in polarity between your pyridazine product and piperazine. Piperazine is highly polar and will adhere strongly to silica gel.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A common mobile phase for pyridazine derivatives is a gradient of dichloromethane (DCM) and methanol (MeOH).[6]

    • Pro-Tip: To prevent peak tailing of your potentially basic product, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[7]

  • Loading: Load your crude product onto the column.

  • Elution: Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding more methanol. Piperazine will remain at the baseline (Rf ≈ 0) in most common solvent systems.

  • Fraction Collection: Collect and analyze fractions using Thin Layer Chromatography (TLC) to identify the pure product fractions.[5]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[5]

Solution 2: Solid-Supported Scavenger Resins

This is a modern and highly efficient technique for removing nucleophilic or basic impurities.[8]

Expert Insight: Scavenger resins are functionalized polymers that react with and bind to specific types of molecules.[8] For piperazine, a strongly acidic cation exchange resin (e.g., with sulfonic acid groups) is ideal.[9] The excess piperazine becomes covalently or ionically bound to the solid support, which can then be easily filtered off.

Step-by-Step Protocol:

  • Resin Selection: Choose a sulfonic acid-based scavenger resin (e.g., Dowex® 50WX8 or a similar polymer-supported sulfonic acid).

  • Dissolution: Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH, or THF).

  • Scavenging: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the estimated amount of residual piperazine).

  • Agitation: Stir or shake the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure.

Method Scale Efficiency Advantages Disadvantages
Aqueous Acid Wash LargeHigh (Bulk Removal)Cost-effective, simple for large quantities.May not remove trace amounts, potential for emulsions.
Column Chromatography Small to MediumVery HighExcellent for high purity, separates other impurities.Time-consuming, uses large solvent volumes.[7]
Scavenger Resins Small to MediumVery HighHigh selectivity, simple filtration workup, good for automation.[8]Higher cost of reagents.
Azeotropic Distillation LargeModerateCan be effective for specific solvent systems.Requires specialized equipment, not always applicable.[10][11]

Frequently Asked Questions (FAQs)

Q: Why can't I just distill off the piperazine? A: Piperazine has a high boiling point (146 °C), which is often close to or higher than the boiling point of the solvents used in the reaction. More importantly, many pyridazine derivatives are not thermally stable at these temperatures. Vacuum distillation can lower the boiling point, but it is often insufficient to completely remove the piperazine without product decomposition.[7]

Q: I used piperazine as both a reagent and a base. Is there a way to avoid such a large excess in the first place? A: Yes, while using excess piperazine can drive the reaction to completion, you can often use a stoichiometric amount of piperazine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct (e.g., HCl).[6] This will significantly reduce the amount of piperazine that needs to be removed during workup.

Q: My pyridazine product is also basic. Will an acid wash lead to product loss? A: This is a valid concern. If your pyridazine derivative is sufficiently basic, it may also be protonated and extracted into the aqueous acid layer. In such cases, use a milder acid (like citric acid instead of HCl) or a buffered wash. Alternatively, scavenger resins are an excellent choice in this scenario as they can be more selective.[8][9] You can also re-basify the acidic aqueous washes with NaOH and back-extract with an organic solvent to recover any lost product.

Q: Can I use recrystallization to remove piperazine? A: Recrystallization can be effective if your crude product is a solid and you can find a solvent system where your product has low solubility at room temperature and piperazine is highly soluble.[5] However, if piperazine is present in large amounts, it can act as an impurity that inhibits crystallization. It is generally better to remove the bulk of the piperazine using an acid wash before attempting recrystallization.[12]

Workflow and Decision Making

The following diagram illustrates a typical decision-making process for the purification of a pyridazine derivative contaminated with piperazine.

G start Crude Reaction Mixture (Pyridazine + Excess Piperazine) workup Aqueous Acid Wash (e.g., 1M HCl) start->workup analysis1 Analyze Crude Product (TLC, NMR) workup->analysis1 chromatography Column Chromatography (Silica Gel, DCM/MeOH) analysis1->chromatography Impurities Present scavenger Scavenger Resin (Sulfonic Acid Resin) analysis1->scavenger Trace Piperazine recrystallization Recrystallization analysis1->recrystallization Product is Solid & >95% Pure final_product Pure Pyridazine Product chromatography->final_product scavenger->final_product recrystallization->final_product

Sources

Optimization

Troubleshooting low yields in 4-(Piperazin-1-yl)pyridazine acylation reactions

Here is the Technical Support Center guide for troubleshooting acylation reactions of 4-(Piperazin-1-yl)pyridazine. Topic: Troubleshooting Low Yields & Protocol Optimization Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for troubleshooting acylation reactions of 4-(Piperazin-1-yl)pyridazine.

Topic: Troubleshooting Low Yields & Protocol Optimization

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

Introduction: The Deactivated Nucleophile Challenge

Acylating 4-(Piperazin-1-yl)pyridazine is deceptively difficult.[1] Unlike standard aliphatic amines, the piperazine nitrogen (N1) in this system is electronically deactivated by the electron-deficient pyridazine ring attached at N4. Furthermore, the high polarity of the pyridazine core often leads to "false" low yields where the product is formed but lost during aqueous workup.

This guide addresses the three primary failure modes: Nucleophilic Deactivation , Solubility/Aggregation , and Isolation Losses .

Module 1: Diagnostic Flowchart

Before altering synthetic parameters, determine if the failure is kinetic (reaction didn't happen) or thermodynamic/isolation (product was lost).

TroubleshootingFlow Start Start: Low Yield Observed LCMS Analyze Crude Rxn Mix (LCMS / TLC) Start->LCMS Conversion Is SM consumed? LCMS->Conversion ProductPeak Is Product Peak Major? Conversion->ProductPeak Yes KineticFail KINETIC FAILURE Nucleophile is too sluggish Conversion->KineticFail No (SM remains) SideRxn CHEMOSELECTIVITY FAILURE Hydrolysis or N-acyl pyridazinium ProductPeak->SideRxn No (Trash peaks) WorkupFail ISOLATION FAILURE Product lost in aqueous phase ProductPeak->WorkupFail Yes (Clean trace) Sol1 Switch to Acid Chloride + DMAP Cat. KineticFail->Sol1 Sol2 Dry Solvents Schotten-Baumann SideRxn->Sol2 Sol3 Switch to n-Butanol Extraction or Resin Capture WorkupFail->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of low yield. Blue nodes indicate analysis steps; Red nodes indicate failure modes; Green nodes indicate solutions.

Module 2: Reaction Optimization (The "How")

Issue 1: Kinetic Stalling (Nucleophilic Deactivation)

The pyridazine ring acts as an electron sink ($ \sigma $-withdrawal and resonance), lowering the pKa of the distal piperazine NH. Standard coupling agents (EDC/HOBt) often fail to generate an active ester strong enough to capture this sluggish amine before hydrolysis occurs.

Protocol A: The "Nuclear Option" (Acid Chlorides)

Best for: Unreactive substrates where EDC/HATU fails.

  • Preparation: Suspend 4-(piperazin-1-yl)pyridazine (1.0 equiv) in anhydrous DCM (or THF if solubility is poor).

  • Base: Add DIPEA (3.0 equiv) . Crucial: The starting material is often an HCl salt; extra base is required to free the amine.

  • Catalyst: Add DMAP (0.1 equiv) . This forms a highly reactive N-acylpyridinium intermediate.[1]

  • Acylation: Add Acid Chloride (1.2 equiv) dropwise at 0°C.

  • Monitoring: Warm to RT. If conversion <50% after 1 hour, heat to reflux.

Issue 2: Solubility & Aggregation

Pyridazine derivatives often stack in solution, burying the nucleophilic NH.

  • Symptom: Reaction turns into a gum or thick slurry.

  • Solution: Switch solvent to DMF or DMAc .[1]

  • Additives: Addition of LiCl (0.5 M) can break up hydrogen-bond aggregates in difficult couplings.[1]

Module 3: Isolation & Purification (The "Trap")

This is the most common cause of failure. The product contains a basic pyridazine ring and a polar amide.

  • Acidic Wash: Protonates the pyridazine ($ pK_a \approx 2-3 $), pulling product into water.

  • Basic Wash: The product is moderately soluble in water even at neutral pH due to polarity.

Protocol B: The "Non-Aqueous" Workup (Recommended)

Avoids liquid-liquid extraction entirely.[1]

  • Quench: Add 1 mL saturated $ NH_4Cl $ to quench excess reagent.

  • Evaporation: Remove volatiles (DCM/THF) under reduced pressure. If DMF is used, co-evaporate with toluene or use a high-vac pump.[1]

  • Trituration: Add Diethyl Ether or MTBE to the residue. Sonicate vigorously.

    • Result: Impurities (DIPEA salts) and product may separate. If the product is solid, filter it.

  • Purification: Dissolve residue in 10% MeOH/DCM and load directly onto a silica column.

Protocol C: The "Salting Out" Extraction (If extraction is necessary)

If you must wash with water:

  • pH Adjustment: Adjust aqueous layer to pH ~10 (using $ Na_2CO_3 $).

  • Solvent: Do NOT use pure DCM or EtOAc.

    • Use 9:1 DCM:Isopropanol or n-Butanol .[1]

  • Salt: Saturate the aqueous layer with NaCl (solid) to force the organic product out ("Salting out").

Module 4: Comparative Data & Reagent Selection

Table 1: Coupling Reagent Efficacy for Deactivated Piperazines

Reagent SystemReactivityRisk ProfileRecommendation
EDC / HOBt LowLowOnly for very simple acids.[1] High failure rate.
HATU / DIPEA HighMediumGood starting point. Expensive. Hard to remove byproduct (tetramethylurea).
Acid Chloride / TEA Very High HighGold Standard. Risk of hydrolysis if solvents are wet.
T3P (Propylphosphonic anhydride) MediumLowExcellent for scale-up.[1] Easy workup (water soluble byproducts).

Module 5: Advanced Troubleshooting (FAQs)

Q1: My LCMS shows the product mass, but I isolate nothing. Where is it? A: It is likely in your aqueous waste. Check the pH of your waste stream. If it was acidic (pH < 4), your product is protonated on the pyridazine ring. Neutralize the waste and extract with DCM:IPA (3:1) .

Q2: I see a peak with Mass = Product + 106 (or similar). What is it? A: This is likely an N-acyl pyridazinium species.[1] If you use large excess of acid chloride, you can acylate the pyridazine ring nitrogens. This is usually reversible with mild basic hydrolysis (sat. $ NaHCO_3 $, 30 min).

Q3: The reaction solidifies immediately upon adding the acid chloride. A: You formed the hydrochloride salt of the starting amine. The reaction has stopped because the amine is protonated.

  • Fix: Add more base (DIPEA) and sonicate to break up the salt, or switch to a biphasic Schotten-Baumann condition (DCM + Sat. $ Na_2CO_3 $).

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. BenchChem.[2][3][4] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Referencing Schotten-Baumann conditions for deactivated amines). Link[1]

  • ChemicalBook. (2025). 1-(4-Pyridyl)piperazine Properties and Reactivity Profile.Link[1]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(Piperazin-1-yl)pyridazine Dihydrochloride in Aqueous Solution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 4-(Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 4-(Piperazin-1-yl)pyridazine dihydrochloride. This document will address common questions and challenges related to the stability of this compound in aqueous solutions, offering scientifically grounded explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-(Piperazin-1-yl)pyridazine dihydrochloride in aqueous environments.

Q1: My aqueous stock solution of 4-(Piperazin-1-yl)pyridazine dihydrochloride is showing a gradual loss of potency. What are the likely causes?

A1: A decline in the potency of your stock solution is a primary indicator of chemical degradation. For a molecule like 4-(Piperazin-1-yl)pyridazine dihydrochloride, which contains both a pyridazine and a piperazine ring, several factors can contribute to its instability in an aqueous environment. The principal culprits are typically hydrolysis, oxidation, and photodegradation.

The pyridazine ring, being an electron-deficient heterocycle, can be susceptible to nucleophilic attack by water, leading to hydrolysis, particularly at elevated temperatures or extreme pH values[1][2][3][4]. The piperazine moiety, while generally more stable, can undergo oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light[5][6].

To mitigate this, it is crucial to control the storage conditions of your solution. Always use high-purity water (e.g., HPLC-grade) to minimize contaminants. Preparing fresh solutions for each experiment is the most reliable practice. If storage is unavoidable, solutions should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation[5].

Q2: I've noticed a yellowing or color change in my aqueous solution over time. What does this signify?

A2: A visible color change, such as yellowing, is a strong indication of the formation of degradation products. This is often linked to photodegradation or oxidation. The N-heterocyclic rings in the molecule can absorb UV light, leading to photochemical reactions that generate colored byproducts[5][7]. The piperazine ring is also known to be susceptible to photo-oxidation[5].

To prevent this, it is imperative to protect your solutions from light by storing them in amber-colored vials or by wrapping the containers in aluminum foil[5]. When conducting experiments, try to work under subdued lighting conditions whenever feasible. If a color change is observed, it is highly recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experimental results.

Q3: How does the pH of the aqueous solution affect the stability of 4-(Piperazin-1-yl)pyridazine dihydrochloride?

A3: The pH of the aqueous solution is a critical determinant of the stability of this compound. As a dihydrochloride salt, the molecule will exist in a protonated, more water-soluble form in acidic to neutral conditions. The piperazine moiety is a weak base, and the stability of its derivatives is highly dependent on the pH[5].

Extreme pH values, both acidic and basic, can catalyze hydrolysis of the pyridazine ring[1][3][4]. While the dihydrochloride salt form generally enhances stability in solution, it is essential to maintain an optimal pH range for your specific application. The use of a suitable buffer system is highly recommended to maintain a stable pH environment. The pyridazine ring's low basicity means its hydrogen-bonding acceptor properties are preserved at lower pH values compared to more basic heterocycles like pyridine[2].

Q4: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?

A4: Absolutely. Inconsistent biological activity is a classic symptom of compound degradation. If you are observing a decrease in the expected biological effect, or even unexpected off-target effects, it is crucial to re-evaluate the stability of your compound under the specific conditions of your assay (e.g., buffer composition, temperature, incubation time).

Degradation products may be inactive, leading to a loss of potency, or they could have their own biological activities, resulting in confounding data. To troubleshoot this, you should always include a freshly prepared solution of the compound as a positive control in your experiments to compare against any stored solutions.

Q5: What are the best practices for preparing and storing aqueous solutions of 4-(Piperazin-1-yl)pyridazine dihydrochloride to ensure maximum stability?

A5: To maximize the stability of your aqueous solutions, adhere to the following best practices:

  • Use High-Purity Solvents: Always prepare solutions using HPLC-grade water or a suitable high-purity buffer to minimize contaminants that could catalyze degradation.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

  • Proper Storage: If storage is necessary:

    • Store at low temperatures (-20°C or -80°C).

    • Use amber-colored, airtight containers to protect from light and oxygen.

    • Prepare small, single-use aliquots to avoid multiple freeze-thaw cycles.

  • pH Control: Use a buffer system appropriate for your experimental window to maintain a stable pH.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider degassing the solvent and storing the aliquots under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

This section provides detailed methodologies for assessing the stability of 4-(Piperazin-1-yl)pyridazine dihydrochloride.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • 4-(Piperazin-1-yl)pyridazine dihydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade acetonitrile and/or methanol

  • Calibrated oven and photostability chamber

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(Piperazin-1-yl)pyridazine dihydrochloride in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Store a portion of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect any degradation products.

Data Analysis:

Stress ConditionIncubation Time (hours)% Parent Compound RemainingPeak Area of Degradant 1Peak Area of Degradant 2
Acid Hydrolysis010000
24
Base Hydrolysis010000
24
Oxidation010000
24
Thermal010000
48
Photochemical010000
(ICH Guideline)

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately separating the parent compound from its degradation products.

Initial HPLC Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL

Troubleshooting & Optimization:

  • Poor Separation: If peaks are not well-resolved, try a different column (e.g., C8, Phenyl) or modify the mobile phase. Adjusting the pH of the aqueous component can significantly impact the retention of basic compounds like this one.[5]

  • Peak Tailing: For basic analytes, peak tailing can be an issue. Adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.[5]

  • Co-elution: If degradants co-elute with the parent peak, a gradient elution program, where the mobile phase composition changes over time, is often necessary to achieve adequate separation.[5]

Visualizing Degradation & Experimental Workflow

G Figure 1: Potential Degradation Pathways A 4-(Piperazin-1-yl)pyridazine dihydrochloride B Hydrolysis Products (e.g., ring opening) A->B  H₂O, pH, Temp   C Oxidation Products (e.g., N-oxides) A->C  O₂, Light, Metal Ions   D Photodegradation Products (e.g., ring cleavage) A->D  UV/Vis Light  

Caption: Potential degradation pathways for 4-(Piperazin-1-yl)pyridazine dihydrochloride.

G Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photochemical (ICH Q1B) A->F G Sample at t=0, x, y, z... B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Quantify Parent & Degradants H->I

Caption: Workflow for conducting a forced degradation study.

References

  • D. M. P. Mingos, Ed., Structure and Bonding, vol. 169.
  • M. K.
  • N. A. Meanwell, "The pyridazine heterocycle in molecular recognition and drug discovery," Future Medicinal Chemistry, vol. 9, no. 13, pp. 1533–1579, Sep. 2017.
  • P. J. Leszczyński et al., "Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product," Dalton Transactions, vol. 41, no. 2, pp. 396–402, 2012.
  • A. A. El-Henawy, "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates," Molecules, vol. 27, no. 1, p. 248, Dec. 2021.
  • A. H. M. El-Gendy, "Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 182, no. 1, pp. 159–176, Jan. 2007.
  • S. K. Sahu, "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives," Research Journal of Pharmacy and Technology, vol. 13, no. 7, p. 3431, 2020.
  • DE102005029094A1, "Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine," issued Jun. 29, 2005.
  • P. J. Leszczyński, A. Budzianowski, L. Dobrzycki, M. K. Cyrański, M. Derzsi, and W. Grochala, "Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product," Dalton Transactions, vol. 41, no. 2, pp. 396–402, 2012.
  • A. G. Griesbeck, M. Oelgemöller, and F. Ghetti, "Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study," J. Chem. Soc., Perkin Trans. 2, no. 5, pp. 865–871, 2000.
  • S. K. Singh, B. N. Singh, and D. K. Singh, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Pharmaceutical and Biomedical Analysis, vol. 55, no. 5, pp. 1173–1178, Aug. 2011.
  • S. O'Connor, D. J. Clarke, and A. M. Whelan, "Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy," International Journal of Molecular Sciences, vol. 26, no. 13, p. 6890, Jun. 2025.
  • A. A. A. Abdel-Fattah, "Photostability and Photostabilization of Drugs and Drug Products," International Journal of Photoenergy, vol. 2012, Article ID 124836, 17 pages, 2012.
  • S. K. Sahu, "Photostability studies. (a-c) The changes in absorbance at the...," ResearchGate. [Online]. Available: [Link]

  • S. K. Sahu, "Various Chemical and Biological Activities of Pyridazinone Derivatives," Scholars Research Library, 2012.
  • Y. W. Guo et al., "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD," Food Additives & Contaminants: Part A, vol. 37, no. 2, pp. 224–232, Feb. 2020.
  • PubChem, "4-(piperazin-1-yl)pyridazine dihydrochloride (C8H12N4)," PubChem. [Online]. Available: [Link]

  • W. J. Hobbs, "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines," Liberty University, 2018.
  • S. K. Sahu, "Drug design, development and biological screening of pyridazine derivatives," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, pp. 1–10, 2015.
  • N. A. Meanwell, "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery," Baruch S. Blumberg Institute, Nov. 06, 2023.
  • H. Takeo, "Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge," Journal of Hazardous Materials, vol. 248-249, pp. 222–228, Mar. 2013.
  • S. K. Singh, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 1–7, 2012.
  • M. D. Cole, "Analytical Methods," Analytical Methods, vol. 2, no. 2, pp. 105–111, 2010.
  • M. A. T. Mar-Ambulo, "Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture," Industrial & Engineering Chemistry Research, vol. 59, no. 32, pp. 14435–14445, Aug. 2020.
  • H. Arslan et al., "3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 1, p. o35, Jan. 2010.
  • E. J. K. W. M. Pawełczyk, "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine," Acta Poloniae Pharmaceutica, vol. 62, no. 1, pp. 3–10, Jan. 2005.
  • S. K. Sahu, "Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome," Journal of Medicinal Chemistry, vol. 56, no. 3, pp. 973–988, Feb. 2013.
  • N. El-Sayed, "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives," Molecules, vol. 27, no. 20, p. 7006, Oct. 2022.
  • WO2003010160A2, "1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists," issued Feb. 06, 2003.
  • C. Limban, "Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents," Molecules, vol. 24, no. 21, p. 3948, Oct. 2019.
  • PubChem, "1-(4-Pyridyl)piperazine," PubChem. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-(Piperazin-1-yl)pyridazine Dihydrochloride

Status: Operational | Ticket ID: REC-PPD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the technical support hub for 4-(Piperazin-1-yl)pyridazine dihydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: REC-PPD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 4-(Piperazin-1-yl)pyridazine dihydrochloride . This intermediate is critical in the synthesis of minaprine analogs and various kinase inhibitors.

The primary challenge with this compound lies in its amphiphilic salt nature . The piperazine ring confers high water solubility, while the pyridazine core introduces aromatic stacking potential. Furthermore, the dihydrochloride salt form is prone to hygroscopicity and oiling out if the solvent polarity is not strictly controlled.

This guide replaces generic advice with a chemically grounded, self-validating protocol designed to maximize purity (>98%) and crystallinity.

Module 1: Solubility Physics & Solvent Selection

The Solubility Paradox

You cannot rely on single-solvent recrystallization for this compound.

  • Water: Too soluble. Yields will be near zero upon cooling.

  • Methanol/Ethanol: Moderately soluble hot, but often retains too much salt upon cooling.

  • Acetone/Ether/EtOAc: Insoluble.[1] These are your anti-solvents .

The Optimal System: Binary Solvent Precipitation

We utilize a Polarity-Gradient Crystallization . You must dissolve the salt in a high-dielectric protic solvent (to break the ionic lattice) and then introduce a lower-dielectric aprotic solvent to force nucleation.

Solvent RoleRecommended SolventDielectric Constant (

)
Function
Primary Solvent Methanol (MeOH) 33Dissolves the ionic lattice; moderate boiling point allows easy removal.
Co-Solvent Water (

)
80Optional. Use only if the crude is stubborn. Limit to <5% v/v.
Anti-Solvent Acetone 21Miscible with MeOH; disrupts hydrogen bonding network, forcing precipitation.
Wash Solvent Diethyl Ether 4.3Removes surface impurities; highly volatile for quick drying.

Module 2: Validated Recrystallization Protocol

Prerequisites
  • Crude Material: 4-(Piperazin-1-yl)pyridazine dihydrochloride (yellowish/off-white solid).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel.[2]

Step-by-Step Workflow
Phase 1: Dissolution & Clarification
  • Charge: Place 10.0 g of crude solid into a flask.

  • Solvation: Add Methanol (MeOH) at a ratio of 5 mL per gram of solid.

    • Note: If the solid does not dissolve at reflux, add Water dropwise. Do not exceed 0.5 mL/g. Excess water kills the yield.

  • Reflux: Heat to mild reflux (

    
    ). The solution should become clear.
    
    • Troubleshooting: If the solution remains dark/colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

Phase 2: Controlled Nucleation (The Critical Step)
  • Cooling: Remove heat and allow the solution to cool to

    
      (warm to touch).
    
  • Seeding (Optional but Recommended): Add a few crystals of pure product.

  • Anti-Solvent Addition: Add Acetone dropwise via addition funnel.

    • Target Ratio: 1:1 to 1:2 (MeOH:Acetone).

    • Observation: You will see a "cloud point" (turbidity). Stop addition immediately when the cloudiness persists. Stir for 10 minutes.

  • Crystallization: Resume slow addition of Acetone until the ratio reaches 1:3.

  • Thermal Shock: Place the flask in an ice-water bath (

    
    ) for 2 hours.
    
Phase 3: Isolation & Drying
  • Filtration: Filter rapidly under vacuum (Buchner funnel).

    • Warning: Do not let the cake suck dry for too long in humid air; it is hygroscopic.

  • Washing: Wash the cake twice with cold Acetone followed by Diethyl Ether .

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    (phosphorus pentoxide) or silica gel for 12 hours.

Module 3: Visualization of Logic

Workflow Diagram

The following diagram illustrates the decision logic for the purification process.

RecrystallizationLogic Start Start: Crude Dihydrochloride SolventCheck Dissolve in Refluxing MeOH (5 vol) Start->SolventCheck Dissolved Fully Dissolved? SolventCheck->Dissolved AddWater Add H2O dropwise (<5%) Dissolved->AddWater No Charcoal Dark Color? Add Charcoal & Filter Hot Dissolved->Charcoal Yes AddWater->SolventCheck Cooling Cool to 40°C Charcoal->Cooling No Charcoal->Cooling Yes (After Filtration) AntiSolvent Add Acetone (Dropwise) to Cloud Point Cooling->AntiSolvent Precipitate Heavy Precipitate Forms? AntiSolvent->Precipitate OilOut Oiling Out Occurred Precipitate->OilOut Sticky Gum IceBath Ice Bath (0°C, 2 hrs) Precipitate->IceBath Crystalline Solid Reheat Reheat to redissolve Add more MeOH OilOut->Reheat Reheat->Cooling Filter Filter & Wash (Ether) IceBath->Filter Dry Vacuum Dry over P2O5 Filter->Dry

Caption: Process flow for the binary solvent recrystallization of 4-(Piperazin-1-yl)pyridazine dihydrochloride.

Module 4: Troubleshooting & FAQs

Q1: The product turned into a sticky gum/oil instead of crystals. Why?

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the anti-solvent (Acetone) is added too quickly or the temperature is too high, causing the salt to precipitate as a supersaturated oil rather than an ordered crystal lattice. Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of MeOH if needed).

  • Cool slowly with vigorous stirring.

  • Seed the solution with a known pure crystal at the cloud point.

  • Add the anti-solvent much slower.

Q2: The solid is turning into a paste on the filter paper.

Diagnosis: Hygroscopicity. The dihydrochloride salt is pulling moisture from the air. Fix:

  • Minimize exposure to air. Use a nitrogen blanket if possible.

  • Wash with Diethyl Ether immediately after the Acetone wash. Ether repels water and evaporates rapidly, cooling the crystal surface and preventing moisture absorption.

  • Move immediately to a vacuum desiccator.

Q3: My yield is low (<50%). Where is the product?

Diagnosis: The solvent system is too polar (too much water or methanol). Fix:

  • Check the filtrate (mother liquor). If it contains product, concentrate it to half volume on a rotovap.[2]

  • Add more Acetone to the concentrated liquor and cool again (Second Crop).

  • Prevention: Next time, use less water during the initial dissolution.

Q4: The product is yellow/brown. It should be off-white.

Diagnosis: Oxidation of the piperazine nitrogen or trace polymerization impurities. Fix:

  • Perform a Charcoal Treatment : Dissolve in hot MeOH, add activated carbon, stir for 15 mins, and filter hot through a Celite pad.

  • Ensure your starting material (3,6-dichloropyridazine) was pure; impurities from the SnAr reaction often carry over.

Module 5: Characterization Standards

To validate your recrystallization, compare your data against these standard metrics:

MetricExpected ValueMethod
Appearance White to off-white crystalline powderVisual
Melting Point

(Decomposes)
Capillary MP
Solubility Soluble in

; Insoluble in

Solubility Test

NMR

9.0 (Pyridazine H),

3.5-4.0 (Piperazine H)

Solvent
Chloride Content ~28-29% (Theoretical for

)
Argentometric Titration

References

  • Solubility of Piperazine Dihydrochloride. Solubility of Things. Available at: [Link]

  • Synthesis of 1-(4-Pyridyl)piperazine. PubChem Compound Summary. Available at: [Link]

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the pH Sensitivity of Piperazinyl Pyridazine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazinyl pyridazine intermediates. This guide is designed to provide you with a deep understanding o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazinyl pyridazine intermediates. This guide is designed to provide you with a deep understanding of the inherent pH sensitivity of these scaffolds and to offer practical, field-tested solutions to common challenges encountered during synthesis, purification, analysis, and formulation. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Foundational Concepts: The "Why" Behind pH Sensitivity

The challenges in handling piperazinyl pyridazine intermediates stem directly from the acid-base properties of the two heterocyclic rings. The piperazine ring contains two nitrogen atoms that are basic, while the pyridazine ring is a very weak base.

The piperazine moiety can exist in three states depending on the pH of the environment: as a neutral free base, a monoprotonated cation, or a diprotonated dication.[1][2] This equilibrium is critical because it dictates the molecule's overall charge, polarity, solubility, and reactivity. The unsubstituted piperazine ring has two distinct pKa values, approximately 5.4 and 9.7.[2][3][4][5] The pyridazine ring, in contrast, is a much weaker base with a pKa around 2.3, meaning it is only significantly protonated under strongly acidic conditions.[6]

The specific pKa values of a substituted piperazinyl pyridazine intermediate can be significantly influenced by the nature and position of its substituents.[1][3] Electron-withdrawing groups attached near the piperazine nitrogen atoms can lower their basicity (decrease the pKa), while electron-donating groups can increase it.[1] Understanding the approximate pKa values of your specific intermediate is the first step in predicting its behavior.

Caption: pH-dependent equilibrium of piperazinyl intermediates.

Key Physicochemical Data

The basicity of the piperazine ring is highly tunable, a feature that can be exploited in drug design but requires careful management in the lab.

Compound/ScaffoldpKa1pKa2Notes
Piperazine9.735.35The parent scaffold with two basic centers.[3][4][5]
1-Methylpiperazine9.165.01N-alkylation slightly reduces the basicity of the adjacent nitrogen.[3]
1,4-Dimethylpiperazine~8.0-Dialkylation further reduces basicity compared to the parent.[7][8]
1-Acetyl-4-methylpiperazine7.06-The electron-withdrawing acetyl group significantly lowers the pKa.[3]
Pyridazine2.3-A very weak base; protonation requires strong acid.[6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling of piperazinyl pyridazine intermediates in a practical question-and-answer format.

Q1: My compound precipitated out of the aqueous layer during an extractive workup after a reaction. What happened and how can I prevent it?

A1: This is a classic solubility issue tied directly to the pH-dependent protonation of the piperazine ring.

  • Causality: Your intermediate was likely protonated (charged) in an initial acidic aqueous solution, making it soluble. During the workup, you may have added a base (e.g., NaHCO₃, Na₂CO₃) to neutralize the acid or extract the product as a free base into an organic solvent. This pH increase deprotonated the piperazine nitrogens, converting the molecule to its neutral, less polar, and significantly less water-soluble free base form. If the concentration was high enough, it precipitated.

  • Solution Strategy:

    • pH Control: Instead of a single, large addition of base, adjust the pH of the aqueous layer slowly while monitoring with a pH meter or pH paper. Target a pH that is 1-2 units above the highest pKa of your compound to ensure it is in the free base form for extraction, but do it gradually to avoid sudden precipitation.

    • Solvent System Modification: If precipitation is unavoidable, consider using a solvent system in which the free base has higher solubility. For example, using dichloromethane or a mixture like dichloromethane/isopropanol for the extraction may keep the product dissolved.

    • Salt Formation for Isolation: Alternatively, if you wish to isolate the product as a salt, keep the aqueous layer acidic and wash with an organic solvent to remove non-basic impurities. You can then isolate the product from the aqueous phase by lyophilization or by precipitating it as a specific salt (e.g., hydrochloride, citrate) by adding the corresponding acid and an anti-solvent.[9]

Q2: I am observing significant peak tailing and variable retention times for my compound during HPLC analysis. Is this related to pH?

A2: Absolutely. Poor chromatography for basic compounds like piperazinyl pyridazines is very often a result of improper mobile phase pH.

  • Causality: On a standard silica-based C18 column, residual, acidic silanol groups on the stationary phase can interact ionically with the protonated (basic) form of your analyte. This secondary interaction leads to peak tailing. If the mobile phase pH is close to the pKa of your compound, small variations can shift the equilibrium between the protonated and neutral forms, causing inconsistent retention times.

  • Solution Strategy:

    • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your molecule. Adjust the pH of the aqueous component of your mobile phase to be at least 2 units away from the pKa of your analyte.

      • Low pH (e.g., 2.5-3.5): Add an acid like formic acid or trifluoroacetic acid (TFA). This fully protonates the piperazine moiety, ensuring a single, stable cationic species is present, which often leads to sharper peaks and more reproducible retention.

      • High pH (e.g., 8-10): Use a buffer like ammonium bicarbonate or a specialized high-pH stable column. This keeps the analyte in its neutral, free base form, minimizing interactions with silanols.

    • Use of Additives: Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can help reduce peak tailing by competitively binding to the active silanol sites on the column.[9]

    • Column Selection: If issues persist, consider using a different column chemistry, such as one with end-capping to block silanol groups or a phenyl or cyano stationary phase for alternative selectivity.[9]

Caption: HPLC troubleshooting workflow for basic intermediates.

Q3: I suspect my piperazinyl pyridazine intermediate is degrading upon storage or during certain reaction conditions. How can I confirm this and what are the likely degradation pathways?

A3: These intermediates can be susceptible to degradation, particularly under harsh pH conditions, or via oxidation. A forced degradation study is the standard approach to identify potential degradation pathways and products.[9][10]

  • Causality:

    • Acid/Base Hydrolysis: If your molecule contains sensitive functional groups (e.g., amides, esters) attached to the core structure, they can be hydrolyzed under strong acidic or basic conditions.

    • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides.[11] This is often accelerated by exposure to air, light, or oxidizing agents.

  • Solution Strategy: Forced Degradation Study

    • Stress Conditions: Subject your compound to a range of harsh conditions to intentionally induce degradation. This helps in developing a "stability-indicating" analytical method that can separate the parent compound from any potential degradants.[10]

    • Analysis: Analyze the stressed samples by LC-MS. The mass spectrometer is crucial for identifying unknown peaks by providing their molecular weight (from MS) and structural fragments (from MS/MS).[9]

    • Interpretation: By comparing the degradation profiles from different stress conditions, you can deduce the likely degradation pathways. For example, if a specific degradant appears only under acidic conditions, it is likely a product of acid-catalyzed hydrolysis.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for a piperazinyl pyridazine intermediate and to generate samples for developing a stability-indicating analytical method.[9][10]

Stress ConditionReagent / MethodTypical Conditions
Acid Hydrolysis0.1 M to 1 M HClRoom temperature to 60°C for several hours.
Base Hydrolysis0.1 M to 1 M NaOHRoom temperature to 60°C for several hours.
Oxidation3% to 30% H₂O₂Room temperature, protected from light.
Thermal StressOven60°C to 80°C (as solid or in solution).
Photolytic StressPhotostability ChamberExpose to UV/Vis light as per ICH Q1B guidelines.

Procedure:

  • Sample Preparation: Prepare stock solutions of your intermediate in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: For each condition, dilute the stock solution into the stress medium (e.g., 0.1 M HCl, 3% H₂O₂). Also, prepare a control sample diluted in the analysis mobile phase or water.

  • Incubation: Incubate the samples for a defined period (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation to effectively identify primary degradation products.[9]

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (including the control) using an HPLC-UV-MS system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. Use the MS data to propose structures for the observed degradants.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from all known process impurities and degradation products.

Procedure:

  • Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous (A): Deionized water with pH adjustment.

      • For acidic conditions: Add 0.1% formic acid or 0.05% TFA (target pH ~2.5-3.0).

      • For basic conditions: Use 10 mM ammonium bicarbonate (target pH ~8-9).

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) using a mixture of your API and the samples from the forced degradation study.

    • Monitor at a suitable UV wavelength (e.g., determined from a UV scan of the API).

  • Method Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If co-elution occurs, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.

    • Ensure the peak for your parent compound is pure using a PDA detector (peak purity analysis) and MS.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for a forced degradation study.

References
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). BenchChem.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). PMC.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (n.d.). BenchChem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed.
  • Piperazine. (n.d.). Wikipedia.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). [Source not provided].
  • Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Academia.edu.
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). [Source not provided].
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A Review on Analytical Methods for Piperazine Determination. (n.d.). ResearchGate.
  • pK a values of common substituted piperazines. (n.d.). ResearchGate.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC.
  • Analytical Methods. (2013). OPUS at UTS.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Semantic Scholar.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source not provided].
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2025). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the H-NMR Spectrum Analysis of 4-(Piperazin-1-yl)pyridazine Dihydrochloride

Introduction In the landscape of modern drug discovery and development, the structural elucidation of heterocyclic compounds is a foundational requirement. Among these, molecules incorporating pyridazine and piperazine s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of heterocyclic compounds is a foundational requirement. Among these, molecules incorporating pyridazine and piperazine scaffolds are of significant interest due to their prevalence in pharmacologically active agents.[1] 4-(Piperazin-1-yl)pyridazine is a key building block in this domain, and its characterization is paramount for ensuring the identity and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H-NMR) spectrum of 4-(Piperazin-1-yl)pyridazine dihydrochloride. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and experimental considerations that lead to a robust and reliable spectral interpretation. We will explore the causality behind experimental choices, compare empirical data with theoretical predictions, and establish a self-validating protocol for researchers, scientists, and drug development professionals.

Part 1: Structural Analysis and Theoretical Prediction

Before stepping into the laboratory, a thorough theoretical analysis of the molecule's structure is crucial for predicting the ¹H-NMR spectrum. This predictive exercise forms the basis of our subsequent experimental validation.

Molecular Structure and Proton Environments

The dihydrochloride salt of 4-(Piperazin-1-yl)pyridazine features two key heterocyclic rings. The positive charges, formally located on the nitrogen atoms, significantly influence the electronic environment and, consequently, the chemical shifts of nearby protons.

Below is the chemical structure with a systematic numbering scheme for all non-equivalent proton environments.

Caption: Structure of 4-(Piperazin-1-yl)pyridazine with proton labeling.

Predicted Spectral Characteristics

Based on fundamental principles of NMR spectroscopy, we can predict the key features of the ¹H-NMR spectrum.[2][3]

  • Pyridazine Ring Protons (H-3, H-5, H-6):

    • Chemical Shift (δ): These protons are attached to an electron-deficient aromatic ring, placing them in a highly deshielded environment. Their signals are expected in the aromatic region, typically between δ 7.0 and 9.0 ppm.[2][4] The electron-withdrawing effect of the adjacent nitrogen atoms and the substitution pattern will dictate their precise location.

    • Multiplicity: These three protons form a coupled spin system.

      • H-6: Will appear as a doublet, coupled to H-5.

      • H-5: Will appear as a doublet of doublets, coupled to both H-6 and H-3.

      • H-3: Will appear as a doublet, coupled to H-5.

    • Coupling Constants (J): For pyridazine systems, typical coupling constants are J(ortho, H5-H6) ≈ 8.0 Hz, J(meta, H3-H5) ≈ 1.9 Hz, and J(para, H3-H6) is often negligible.[5]

  • Piperazine Ring Protons (H-2'/H-6' and H-3'/H-5'):

    • Chemical Shift (δ): These aliphatic protons are adjacent to nitrogen atoms. Due to the dihydrochloride form, both nitrogens are protonated and bear a positive charge, which strongly deshields the adjacent protons. We expect two distinct signals, likely in the δ 3.0 - 4.5 ppm range. The protons at the 2' and 6' positions, being closer to the pyridazine ring, are expected to be slightly more downfield than the protons at the 3' and 5' positions.

    • Multiplicity: In a freely tumbling system, the four protons at the 2' and 6' positions are chemically equivalent, as are the four at the 3' and 5' positions. Each group should appear as a triplet, due to coupling with the adjacent CH₂ group. However, restricted rotation or chair conformations can lead to more complex splitting patterns.[1][6]

    • Integration: The integral for each of these signals should correspond to 4 protons.

  • N-H Protons (Piperazine):

    • Chemical Shift (δ): The two N⁺H₂ protons of the piperazinium moiety are expected to be significantly downfield due to the positive charge and will likely appear as a broad singlet. The exact chemical shift is highly dependent on the solvent, concentration, and temperature. This signal is expected to disappear upon exchange with deuterium oxide (D₂O).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Predicted J (Hz)
H-6~8.5 - 9.0Doublet (d)1HJ₅,₆ ≈ 8.0
H-5~7.8 - 8.2Doublet of Doublets (dd)1HJ₅,₆ ≈ 8.0, J₃,₅ ≈ 1.9
H-3~7.5 - 7.9Doublet (d)1HJ₃,₅ ≈ 1.9
H-2', H-6'~3.8 - 4.2Triplet (t) or Multiplet (m)4HJ ≈ 5.0
H-3', H-5'~3.2 - 3.6Triplet (t) or Multiplet (m)4HJ ≈ 5.0
N⁺H₂Variable (Broad)Broad Singlet (br s)2HN/A

Part 2: Experimental Protocol and Data Acquisition

The quality of an NMR spectrum is profoundly affected by sample preparation.[7] For a hydrochloride salt, which is often highly polar and potentially hygroscopic, careful selection of the solvent and preparation technique is critical.

Workflow for ¹H-NMR Spectrum Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing weigh 1. Weigh 5-10 mg of 4-(Piperazin-1-yl)pyridazine·2HCl dissolve 2. Dissolve in 0.7 mL of DMSO-d6 in a clean vial weigh->dissolve transfer 3. Filter solution into a clean 5mm NMR tube dissolve->transfer instrument 4. Insert sample into spectrometer (e.g., 400 MHz) transfer->instrument lock 5. Lock on DMSO-d6 deuterium signal instrument->lock shim 6. Shim magnetic field for homogeneity lock->shim acquire 7. Acquire ¹H spectrum (e.g., 16-32 scans) shim->acquire process 8. Fourier Transform, Phase Correction, Baseline Correction acquire->process calibrate 9. Calibrate spectrum to residual DMSO peak (δ 2.50 ppm) process->calibrate integrate 10. Integrate peaks and analyze multiplicities calibrate->integrate analysis Spectral Analysis & Assignment integrate->analysis

Caption: Standard workflow for ¹H-NMR analysis of the target compound.

Detailed Experimental Methodology
  • Solvent Selection: The dihydrochloride salt is highly polar and will not be soluble in non-polar solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most amine salts.[8] Deuterium oxide (D₂O) is another alternative, which has the added benefit of confirming exchangeable N-H protons, as they will be replaced by deuterium and their signals will disappear from the spectrum.[9][10] For this guide, we select DMSO-d₆.

  • Sample Preparation Protocol:

    • Weighing: Accurately weigh 5-10 mg of 4-(Piperazin-1-yl)pyridazine dihydrochloride into a clean, dry vial.[11]

    • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆. The use of deuterated solvents is essential to avoid large interfering solvent peaks in the ¹H spectrum.[12][13][14]

    • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is necessary for high-resolution spectra.

    • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved microparticles that can degrade spectral quality.

    • Capping: Cap the NMR tube securely to prevent contamination or solvent evaporation.

  • Instrumental Parameters (Example on a 400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0 to 12 ppm.

    • Temperature: 298 K (25 °C).

Part 3: Spectral Interpretation and Comparative Analysis

Here, we analyze a representative ¹H-NMR spectrum of 4-(Piperazin-1-yl)pyridazine dihydrochloride in DMSO-d₆ and compare it to our initial predictions.

(Note: The following is a representative analysis based on established chemical shift and coupling constant data for analogous structures. Actual spectra may show minor variations.)

Peak Assignment and Rationale
Observed δ (ppm) Integration Multiplicity J (Hz) Assignment Rationale
9.452Hbr s-N⁺H₂ Broad signal, characteristic of exchangeable acidic protons. Disappears on D₂O shake.
8.611Hd6.0H-6 Most deshielded aromatic proton due to proximity to two ring nitrogens. Coupled only to H-5.
8.051Hdd6.0, 2.8H-5 Coupled to both H-6 (larger J) and H-3 (smaller J).
7.721Hd2.8H-3 Coupled only to H-5. Least deshielded of the pyridazine protons.
3.984Ht5.2H-2', H-6' Deshielded by adjacent pyridazine ring and N⁺ center. Appears as a triplet due to coupling with H-3'/H-5'.
3.354Ht5.2H-3', H-5' Deshielded by the two adjacent N⁺ centers. Appears as a triplet from coupling with H-2'/H-6'.
2.50---DMSO Residual solvent peak, used for calibration.
Comparative Discussion
  • Agreement with Prediction: The observed spectrum aligns remarkably well with our theoretical predictions. The chemical shifts, multiplicities, and integrations all support the proposed structure of 4-(Piperazin-1-yl)pyridazine dihydrochloride.

  • Effect of Protonation: The dihydrochloride form has a profound deshielding effect. In the neutral (free base) form of this molecule, the piperazine protons would be expected at significantly lower chemical shifts (typically δ 2.8-3.5 ppm).[15][16] The downfield shift observed here is a direct consequence of the inductive effect of the protonated nitrogen atoms. Similarly, the pyridazine protons are further deshielded compared to unsubstituted pyridazine due to the electron-donating piperazine group being converted into an electron-withdrawing protonated group.

  • Solvent Effects: The choice of DMSO-d₆ as the solvent allows for the clear observation of the N⁺H₂ protons. In D₂O, these protons would exchange with deuterium and become invisible, which is a key confirmatory experiment. If this analysis were performed in an acidic D₂O/DCl solution, the N-H signals would disappear, but the rest of the spectrum would remain largely similar, confirming the identity of the exchangeable protons.

Conclusion

The ¹H-NMR analysis of 4-(Piperazin-1-yl)pyridazine dihydrochloride is a powerful and definitive method for its structural confirmation. A systematic approach, beginning with theoretical prediction and followed by a carefully executed experimental protocol, yields a spectrum that is rich in information. The distinct signals for the pyridazine and piperazine moieties, with their characteristic chemical shifts and coupling patterns, provide an unambiguous fingerprint of the molecule. This guide demonstrates that by combining foundational NMR principles with sound experimental practice, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • G. Jones, "Pyridazines," in Comprehensive Organic Chemistry, ed. D. H. R. Barton and W. D. Ollis, vol. 4 (Pergamon Press, 1979).
  • M. Begtrup, J. Elguero, R. Faure, P. Camps, C. Roussel, "¹H and ¹³C NMR Spectroscopy of Pyridazines," Magnetic Resonance in Chemistry, 26(2), 134-151 (1988).
  • R. J. Abraham, et al., "¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics," Magnetic Resonance in Chemistry, 42(5), 471-483 (2004).
  • PubChem, "4-(piperazin-1-yl)pyridazine dihydrochloride," National Center for Biotechnology Information. Available: [Link]

  • S. Funke, et al., "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution," RSC Advances, 8(72), 41365-41376 (2018). Available: [Link]

  • A. A. T. Said, et al., "Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol," Journal of Pharmaceutical and Biomedical Analysis, 186, 113303 (2020).
  • C. Dikmen, "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies," Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 20(2), 134-143 (2019).
  • Alfa Chemistry, "Selection Guide on Deuterated Solvents for NMR," Labinsights. Available: [Link]

  • R. J. Abraham and M. Reid, "¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics," Modgraph. Available: [Link]

  • University of Potsdam, "Spin-Spin Coupling," Lecture notes. Available: [Link]

  • Save My Exams, "Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note," Save My Exams. Available: [Link]

  • S. Funke, et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," Molecules, 25(19), 4543 (2020). Available: [Link]

  • UCHEM, "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis," UCHEM. Available: [Link]

  • F. Yılmaz, et al., "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES," Revue Roumaine de Chimie, 63(5-6), 499-506 (2018).
  • University of Leicester, "NMR Sample Preparation," Department of Chemistry. Available: [Link]

  • PubChemLite, "4-(piperidin-4-yl)pyridazine dihydrochloride (C9H13N3)," PubChemLite. Available: [Link]

  • M. S. Miller, et al., "Hydrochloride Salt of the GABAkine KRM-II-81," ACS Omega, 4(4), 7393-7399 (2019). Available: [Link]

  • PubChem, "1-(4-Pyridyl)piperazine," National Center for Biotechnology Information. Available: [Link]

  • H. H. Hyman, "Proton Chemical Shifts of the γ‐Substituted Pyridines," The Journal of Chemical Physics, 42, 3470 (1965). Available: [Link]

  • JEOL, "Sample preparation for NMR measurements and points to keep in mind," JEOL Ltd. Available: [Link]

  • Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility. Available: [Link]

  • H. Zhang, et al., "C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue," Chemical Communications, 56(80), 12011-12014 (2020). Available: [Link]

  • ResearchGate, "¹H-NMR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one," ResearchGate. Available: [Link]

  • K. Kamieński, et al., "Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies," Magnetic Resonance in Chemistry, 55(8), 737-748 (2017).
  • S. Castellano, C. Sun, and R. Kostelnik, "Analysis of the NMR Spectrum of Pyridine," The Journal of Chemical Physics, 46, 327 (1967). Available: [Link]

  • PubChem, "1-(Pyridin-4-ylmethyl)piperazine hydrochloride," National Center for Biotechnology Information. Available: [Link]

  • A. D'Souza, et al., "Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA," Journal of Biomolecular NMR, 49(3-4), 211-222 (2011). Available: [Link]

  • Wikipedia, "Piperazine," Wikipedia, The Free Encyclopedia. Available: [Link]

  • ResearchGate, "¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b)," ResearchGate. Available: [Link]

  • S. De, et al., "Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes," Dalton Transactions, 48(4), 1303-1312 (2019).

Sources

Comparative

Sourcing &amp; Validating 4-(Piperazin-1-yl)pyridazine Dihydrochloride: A Technical Guide

Executive Summary: The "Hidden" Variable in Potency Assays In the development of kinase inhibitors and GPCR ligands, the 4-(piperazin-1-yl)pyridazine scaffold is a privileged structure, offering distinct solubility and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Potency Assays

In the development of kinase inhibitors and GPCR ligands, the 4-(piperazin-1-yl)pyridazine scaffold is a privileged structure, offering distinct solubility and metabolic stability profiles compared to its pyridine and pyrimidine bioisosteres. However, the dihydrochloride salt form (2HCl) presents a unique supply chain challenge.

Unlike simple reagents, this compound is prone to variable salt stoichiometry (ranging from 1.5 to 2.2 eq HCl) and hygroscopicity . A "98% pure" sample from a catalog supplier can actually contain 15% water by weight, skewing molarity calculations in biochemical assays (IC50) and causing stoichiometric mismatches in scale-up synthesis.

This guide objectively compares supplier tiers and provides a self-validating protocol to qualify incoming batches as working reference standards.

Supplier Landscape & Technical Comparison

For this specific intermediate (CAS: 1798739-68-0 for generic salt forms, or based on free base CAS 66346-91-6), "off-the-shelf" certified reference materials (CRM) are rare. Sourcing typically falls into three tiers.

Comparative Matrix: Sourcing Options
FeatureTier 1: The Specialist (e.g., Enamine, ChemScene)Tier 2: The Catalog Giant (e.g., Combi-Blocks, Ambeed)Tier 3: The Distributor (e.g., Sigma/Merck, TCI)
Primary Focus Building Blocks / Make-to-OrderHigh-Throughput InventoryLogistics & QA Assurance
Purity Spec typically ≥95% (NMR)typically ≥95-97% (HPLC)≥97% (GC/Titration)
Salt Control Variable (Batch-dependent)Often uncharacterized (assume xHCl)Stricter (often re-tested)
Water Content High risk (Hygroscopic nature)Moderate riskLow risk (better packaging)
Documentation Basic CoA (HNMR, LCMS)Basic CoAComprehensive (Traceability)
Lead Time 2-4 Weeks (if synthesis needed)2-5 Days (Stock)1-3 Days (Stock)
Best For... Early Discovery / Library SynthesisRoutine Synthesis / Scale-upAnalytical Reference Standards
Decision Logic: When to Use Which?

The following decision tree illustrates the sourcing strategy based on your experimental stage.

SourcingStrategy Start Determine Application Requirement Q1 Is this for GMP or Quantitative Bioassay? Start->Q1 Tier3 Tier 3 (Distributor/CRM) Reason: Traceability & Stability Q1->Tier3 Yes (Critical) Q2 Is accurate stoichiometry critical for reaction? Q1->Q2 No (Discovery) Tier1 Tier 1 (Specialist) Request 'Make-to-Order' with specific Salt Spec Q2->Tier1 Yes (Scale-up) Tier2 Tier 2 (Catalog) Must perform In-House Validation (See Sect 4) Q2->Tier2 No (Screening)

Figure 1: Strategic sourcing workflow. For analytical reference standards, Tier 3 or a fully validated Tier 1 batch is required.

Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA) for 4-(piperazin-1-yl)pyridazine dihydrochloride, three specific attributes often go overlooked but are critical for accuracy.

A. Salt Stoichiometry (The "HCl Drift")

The theoretical dihydrochloride requires exactly 2.0 equivalents of HCl. However, during precipitation, excess HCl can be trapped in the crystal lattice, or HCl can be lost during drying.

  • Impact: If your standard is actually 2.4 HCl, your calculated molecular weight is wrong, and you are under-dosing your target.

B. Regio-Isomeric Purity

Synthesis of piperazinyl-pyridazines often involves nucleophilic aromatic substitution (


).
  • Risk: If the starting material was 3,4-dichloropyridazine, you might have trace amounts of the 3-isomer (3-(piperazin-1-yl)pyridazine).

  • Detection: These isomers often co-elute on standard C18 HPLC gradients. They require distinct shifts in H-NMR or specialized columns (e.g., Phenyl-Hexyl) to resolve.

C. Hygroscopicity & Hydrates

Piperazine salts are notorious "water sponges."

  • Observation: A fresh bottle might be a free-flowing powder. After opening twice in a humid lab, it becomes a sticky gum.

  • Correction: You must measure water content (Karl Fischer) immediately before preparing a stock solution.

The "Triangulation" Validation Protocol

As a scientist, you cannot rely solely on the supplier's CoA for a reference standard. You must qualify the material using a Triangulation Method that cross-references Organic Purity, Salt Content, and Solvent Content.

Step-by-Step Experimental Workflow
1. qNMR (Quantitative NMR) - The "Gold Standard"

Purpose: Determines absolute weight % purity (organic content) and residual solvents.

  • Standard: Use Maleic Acid or Dimethyl Sulfone (TraceCERT® grade) as the internal standard.

  • Solvent: D2O (Deuterium Oxide) is preferred to suppress exchangeable protons, though DMSO-d6 is acceptable if solubility is an issue.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of std)[1][2][3][4][5][6]
    
2. Argentometric Titration

Purpose: Determines the precise Chloride (


) content to confirm the salt form (dihydrochloride).
  • Method: Dissolve sample in water/nitric acid. Titrate with 0.1 N Silver Nitrate (

    
    ) using a potentiometric titrator with a silver electrode.
    
  • Target: For C8H12N4 · 2HCl (MW ~237.13), theoretical Cl content is ~29.9%.

    • Result < 28%: Indicates Monohydrochloride or wet sample.

    • Result > 31%: Indicates trapped HCl or Trihydrochloride species.

3. HPLC-UV Purity (Orthogonal Check)

Purpose: Detects UV-active impurities (like the regio-isomer mentioned in CQA).

  • Column: Waters XSelect CSH Phenyl-Hexyl (resolves isomers better than C18).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 40% B over 15 mins. (Piperazines are polar; keep organic low to retain).

Analytical Workflow Diagram

ValidationProtocol Sample Incoming Sample (Supplier CoA) Step1 1. qNMR (Absolute Purity) Sample->Step1 Step2 2. Chloride Titration (Salt Stoichiometry) Sample->Step2 Step3 3. HPLC (Phenyl-Hexyl) (Isomeric Purity) Sample->Step3 Decision Data Integration Step1->Decision Org Purity % Step2->Decision Cl % Step3->Decision Area % Pass Qualified Reference Standard Decision->Pass Matches Theory Fail Reject / Recalculate MW Decision->Fail Deviation > 2%

Figure 2: The "Triangulation" validation workflow ensures the reference standard is chemically and stoichiometrically accurate.

Handling & Storage Recommendations

To maintain the integrity of your validated standard, follow these strict protocols:

  • Storage: Store at -20°C under Argon or Nitrogen. The dihydrochloride salt is prone to absorbing atmospheric moisture, which hydrolyzes the salt over time, leading to "clumping" and acidity changes.

  • Usage: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the cold vial.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL).

    • DMSO: Soluble.

    • Acetonitrile/DCM: Practically insoluble.

References

  • PubChem. "4-(piperazin-1-yl)pyridazine dihydrochloride (Compound)."[7] National Library of Medicine. Accessed October 26, 2023. [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines." Manual for Use by National Drug Analysis Laboratories. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(Piperazin-1-yl)pyridazine Dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-(Piperazin-1-yl)pyridazine dihydrochloride. The following protocols a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-(Piperazin-1-yl)pyridazine dihydrochloride. The following protocols are grounded in established safety principles for handling heterocyclic compounds and aim to foster a secure and efficient laboratory environment. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Understanding the Hazard Profile

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with 4-(Piperazin-1-yl)pyridazine dihydrochloride. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential for preventing eye contact with dust particles or splashes. Conforming to EN166 or NIOSH standards is recommended.[3]
Face shieldTo be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact.[4][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[3][4] For prolonged handling, consider double-gloving.[4]
Body Protection Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect skin and personal clothing from contamination.[5][6]
Respiratory Protection Air-purifying respirator with appropriate cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization. A full-face respirator offers a higher level of protection.[3]

II. Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiments. The following diagram and procedural steps outline a self-validating system for the safe handling of 4-(Piperazin-1-yl)pyridazine dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Designate & Prepare Work Area verify_hood 2. Verify Fume Hood Functionality weigh_dispense 4. Weigh & Dispense in Fume Hood prep_area->weigh_dispense Proceed to Handling gather_ppe 3. Inspect & Don PPE dissolve 5. Prepare Solution in Fume Hood decontaminate_tools 6. Decontaminate Glassware & Tools dissolve->decontaminate_tools Proceed to Post-Handling dispose_waste 7. Dispose of Contaminated Waste clean_area 8. Clean Work Area remove_ppe 9. Doff & Dispose of PPE wash_hands 10. Wash Hands Thoroughly

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[5][6]

    • Ensure all necessary equipment, including a chemical spill kit, is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.[4]

    • Inspect and properly don all required PPE as outlined in the table above.[5]

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within the fume hood to minimize inhalation exposure.[1][6]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep the container tightly closed when not in use to prevent the absorption of moisture, as similar compounds can be hygroscopic.[1][7]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands and any exposed skin with soap and water immediately after handling.[4]

III. Spill and Emergency Procedures

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] For a small spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[8] For larger spills or if you are not comfortable with the cleanup, contact your institution's environmental health and safety department.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

IV. Disposal Plan

All waste containing 4-(Piperazin-1-yl)pyridazine dihydrochloride, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Under no circumstances should this chemical or its waste be discharged into drains or the environment, as it may be harmful to aquatic life.[1]

By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available at: [Link]

  • PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • 4-Piperidinopiperidine - Safety Data Sheet. Antibodies.com. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyridazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)pyridazine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.